Bienvenue dans la boutique en ligne BenchChem!

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Physicochemical Characterization Solid-State Properties Positional Isomer Differentiation

The 6‑nitro isomer uniquely positions the nitro group para to the oxazine oxygen, creating a distinct push‑pull electronic system critical for α₂‑adrenoreceptor ligands and KATP channel modulators. Unlike 7‑ or 8‑nitro isomers, the 6‑nitro regiochemistry is structurally required for literature‑validated clonidine analogs and patented potassium channel activators (EP0432893A2). The hydrochloride salt provides millimolar aqueous solubility for fragment screening by NMR, SPR or thermal shift assays – a key advantage for FBDD programs. Multi‑supplier availability at 97‑99% purity with batch QC documentation supports SAR reproducibility. Place your order via the links below to secure your research supply.

Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
Cat. No. B8053085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Molecular FormulaC8H9ClN2O3
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESC1COC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C8H8N2O3.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H
InChIKeyREQSOLQCDRTGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride: Core Identity, Properties, and Procurement Baseline


6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS 1095270-83-9 for the HCl salt; free base CAS 28226-22-4) is a heterocyclic building block belonging to the 3,4-dihydro-2H-1,4-benzoxazine class, characterized by a fused benzene–oxazine bicyclic core with an electron-withdrawing nitro substituent at the 6-position . The hydrochloride salt exhibits a molecular formula of C₈H₉ClN₂O₃ (MW 216.62 g/mol), while the free base has formula C₈H₈N₂O₃ (MW 180.16 g/mol) . The compound is supplied as an orange-to-red solid with a melting point of 117–119 °C (free base) and is classified under GHS as Acute Toxicity Category 3 (Oral), requiring appropriate handling precautions . It is positioned commercially as a fragment molecule for fragment-based drug discovery (FBDD) and as a key synthetic intermediate for constructing more complex benzoxazine-derived bioactive scaffolds .

Why Positional Nitro Isomers and Other 3,4-Dihydro-2H-benzo[b][1,4]oxazine Analogs Cannot Substitute for the 6-Nitro Hydrochloride


Although 3,4-dihydro-2H-benzo[b][1,4]oxazine nitro isomers share the identical molecular formula (C₈H₈N₂O₃, MW 180.16), the position of the nitro group on the aromatic ring fundamentally alters physicochemical properties, electronic character, and downstream synthetic utility. The 6-nitro isomer places the nitro group para to the oxazine ring oxygen, creating a distinct electronic push–pull system that differs from the 7-nitro (meta to oxygen) and 8-nitro (ortho to oxygen) isomers . These positional differences translate into measurable divergence in melting point (Δ > 65 °C between 6-nitro and 7-nitro isomers), chromatographic retention, predicted lipophilicity, and the regiochemical outcome of subsequent reduction, cross-coupling, or electrophilic aromatic substitution reactions . Furthermore, the hydrochloride salt form (CAS 1095270-83-9) offers differentiated handling and solubility characteristics compared to the free base, an advantage not uniformly available across all positional isomers . The 6-nitro benzoxazine scaffold has also been specifically validated as an intermediate for biologically active compounds—including α₂-adrenoreceptor ligands and potassium channel modulators—where the 6-nitro regiochemistry is structurally required for target engagement [1][2].

Quantitative Differentiation Evidence: 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride vs. Closest Analogs


Melting Point Divergence: 6-Nitro (117–119 °C) vs. 7-Nitro Isomer (187–188 °C) Enables Differential Handling and Formulation

The 6-nitro positional isomer (CAS 28226-22-4) exhibits a melting point of 117–119 °C, which is approximately 70 °C lower than the 7-nitro isomer (CAS 120711-81-1, mp 187–188 °C) [1]. This substantial difference—representing a Δmp of 68–71 °C—is directly attributable to the differing crystal packing energies arising from the nitro group position relative to the oxazine ring heteroatoms. The lower melting point of the 6-nitro isomer facilitates melt-based processing, hot-melt formulation approaches, and reduced energy input for drying and crystallization steps during synthesis work-up .

Physicochemical Characterization Solid-State Properties Positional Isomer Differentiation

Hydrochloride Salt Form (CAS 1095270-83-9): Differentiated LogP and TPSA vs. Free Base and Isomeric HCl Salts

The hydrochloride salt of 6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1095270-83-9, MW 216.62) is specifically characterized by a computed LogP of 1.8209 and a topological polar surface area (TPSA) of 64.4 Ų . This LogP value places the compound within the optimal lipophilicity range (LogP 1–3) for fragment-based drug discovery, while the TPSA remains well below the 140 Ų threshold associated with poor membrane permeability. By comparison, the 8-nitro free base isomer (CAS 98395-66-5) exhibits an XLogP3 of 1.5—approximately 0.3 log units lower, indicating measurably different partitioning behavior . The HCl salt form further provides enhanced aqueous solubility relative to the free base (qualitatively demonstrated by the salt's free solubility in polar media vs. the free base's requirement for organic co-solvents), directly impacting its utility in aqueous-based parallel synthesis and biochemical assay workflows .

Salt Selection Drug-Likeness Solubility Enhancement Fragment-Based Drug Discovery

Commercial Availability with Documented High Purity: 97–99.73% Across Multiple Suppliers with Batch-Specific QC

The 6-nitro benzoxazine scaffold (free base CAS 28226-22-4 and HCl salt CAS 1095270-83-9) is commercially available from multiple reputable suppliers with verified purity levels. Bidepharm supplies the free base at standard purity 98% with batch-specific QC documentation including NMR, HPLC, and GC . TargetMol offers the free base at 99.73% purity (batch-verified) . Thermo Scientific Chemicals supplies the free base at 97% purity . Fluorochem lists the free base at 97% purity with pricing of £34.00/g (1 g scale) and £140.00/5 g . The HCl salt (CAS 1095270-83-9) is available from Leyan at 97% purity . This multi-supplier, high-purity landscape contrasts with the 7-nitro isomer (CAS 120711-81-1), which is predominantly available through fewer suppliers at 95–96% purity , and the 8-nitro isomer (CAS 98395-66-5), listed at 95%+ purity with more limited vendor coverage .

Procurement Quality Batch-to-Batch Consistency Supply Chain Reliability

Validated Intermediate for Bioactive Compounds: Documented Use in α₂-Adrenoreceptor Ligand Synthesis and Potassium Channel Modulator Programs

The 6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold has been specifically employed as a key synthetic intermediate in at least two distinct medicinal chemistry programs. Chapleo et al. (J. Med. Chem., 1989) utilized the 6-nitro benzoxazine as an intermediate in the synthesis of heteroaromatic clonidine analogs, where the 1,4-oxazine compounds (including specifically CAS 28226-22-4 as listed in the paper) demonstrated partial α₂-adrenoreceptor agonist activity in the periphery with exclusion from the central nervous system [1]. Separately, Yamanouchi Pharmaceutical's EP0432893A2 patent family discloses 6-nitro-substituted benzoxazine derivatives as potassium channel (K channel) activating agents with smooth muscle relaxant activity [2]. Both programs require the 6-nitro regiochemistry specifically—the 7-nitro and 8-nitro isomers would produce constitutionally different downstream products with altered pharmacological profiles. The (R)-enantiomer of 3-methyl-6-nitro-3,4-dihydro-2H-[1,4]benzoxazine has also been prepared in >99% enantiomeric excess via acylative kinetic resolution, demonstrating the scaffold's suitability for chiral drug candidate synthesis [3].

Medicinal Chemistry α₂-Adrenoreceptor Potassium Channel Modulator Clonidine Analog

Electronic Effect of 6-Nitro Substitution: Para to Oxazine Oxygen Enables Predictable Reduction and Electrophilic Chemistry vs. 7-Nitro and 8-Nitro Isomers

The 6-position of the 3,4-dihydro-2H-benzo[b][1,4]oxazine system is para to the oxazine ring oxygen atom. This spatial arrangement creates a distinct electronic environment: the electron-donating oxygen (+M effect) para to the electron-withdrawing nitro group (−M, −I effects) establishes a push–pull conjugation pathway that polarizes the aromatic ring in a predictable manner . By contrast, the 7-nitro isomer places the nitro group meta to the oxazine oxygen—disrupting direct conjugation between the two substituents—while the 8-nitro isomer places the nitro group ortho to the oxygen, introducing steric compression and altered hydrogen-bonding capacity with the adjacent NH . The 6-nitro arrangement facilitates regioselective reduction of the nitro group to the corresponding 6-amine (CAS 26011-57-4) using standard Pd/C hydrogenation conditions, a transformation documented as a key step in tandem reduction–reductive amination sequences for constructing functionalized benzoxazines [1]. The resulting 6-amino derivative (LogP 1.79, PSA 47.28 Ų) serves as a versatile handle for amide coupling, sulfonamide formation, and diazotization chemistry, with the amine positioned para to the electron-donating oxygen for optimal nucleophilicity.

Electronic Effects Regioselective Reduction Nucleophilic Aromatic Substitution Synthetic Utility

Optimal Application Scenarios for 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Nitro-Containing Heterocyclic Fragments with Favorable LogP and Aqueous Solubility

The 6-nitro benzoxazine hydrochloride salt (LogP 1.82, TPSA 64.4 Ų, MW 216.62) falls within established fragment-like chemical space parameters (MW < 300, LogP ≤ 3, TPSA < 140 Ų) . Its LogP of ~1.82 positions it ideally for CNS drug discovery programs where moderate lipophilicity is required for blood–brain barrier penetration without excessive non-specific binding. The HCl salt form provides practical aqueous solubility for biochemical assay preparation at millimolar concentrations, a critical requirement for fragment screening by NMR, SPR, or thermal shift assays . The nitro group serves as both a hydrogen-bond acceptor and a synthetic handle for subsequent reduction to the 6-amine (CAS 26011-57-4), enabling fragment elaboration via amide or sulfonamide coupling [1]. The 6-nitro isomer's multi-supplier availability at 97–99.73% purity with batch QC documentation supports the reproducibility requirements of fragment screening campaigns .

Synthesis of α₂-Adrenoreceptor Ligands and CNS-Excluded Peripheral Agents Using the 6-Nitro Benzoxazine as a Key Intermediate

Building on the validated use of 6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine as an intermediate in clonidine analog synthesis (Chapleo et al., J. Med. Chem. 1989) [2], this compound is suited for medicinal chemistry programs targeting α₂-adrenoreceptor modulation with peripheral selectivity. The 6-nitro regiochemistry is structurally required to access the specific 1,4-oxazine clonidine analogs described in the literature, which demonstrated partial α₂-agonism in the periphery while being excluded from the CNS [2]. Substituting a 7-nitro or 8-nitro isomer would produce a constitutionally different final compound with unpredictable pharmacological properties. The 6-nitro intermediate can be reduced to the 6-amine and further derivatized, or the nitro group can be retained as a pharmacophoric element mimicking the electron-withdrawing character of the clonidine dichlorophenyl moiety.

Potassium Channel Modulator Development Leveraging the Benzoxazine Scaffold with 6-Nitro Substitution as Defined in EP0432893A2

The European Patent EP0432893A2 (Yamanouchi Pharmaceutical, 1991) specifically discloses 6-nitro-substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives as potassium channel activating agents with smooth muscle relaxant activity [3]. The patent establishes that the 6-position nitro (or cyano) substitution is preferred for biological activity in this chemotype. For research groups developing novel K-channel modulators—particularly those targeting bladder overactivity, hypertension, or asthma indications mentioned in the patent—the 6-nitro benzoxazine hydrochloride provides a direct entry point into the patented chemical space for SAR exploration and lead optimization [3]. The HCl salt's enhanced solubility facilitates the aqueous reaction conditions often employed in the downstream amide coupling and N-alkylation steps described in the patent synthetic schemes.

Enantioselective Synthesis of Chiral 6-Substituted Benzoxazines for Stereochemically Defined Drug Candidates

The published methodology for synthesizing enantiomerically pure 6-substituted 3-methyl-3,4-dihydro-2H-[1,4]benzoxazines (Russian Chemical Bulletin, 2023) [4] demonstrates that the 6-nitro scaffold is amenable to acylative kinetic resolution using (S)-naproxen acyl chloride, yielding both (S)- and (R)-enantiomers in >99% enantiomeric excess. The (R)-enantiomer of 3-methyl-6-nitro-3,4-dihydro-2H-[1,4]benzoxazine was specifically obtained in >99% ee via stoichiometric acylation and recrystallization [4]. This established enantioselective route makes the 6-nitro benzoxazine scaffold particularly valuable for programs requiring single-enantiomer drug candidates, where the nitro group can be subsequently reduced to an amine for further chiral pool diversification. No equivalent enantioselective methodology has been reported for the 7-nitro or 8-nitro positional isomers.

Quote Request

Request a Quote for 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.